CID 91654789

Description

CID 91654789 (PubChem Compound Identifier 91654789) is a chemical entity registered in the PubChem database. For rigorous characterization, experimental data such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatographic profiles are essential .

Properties

IUPAC Name |

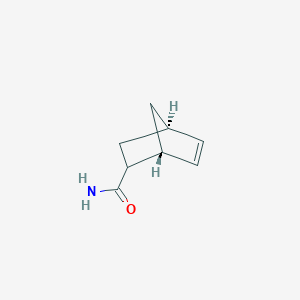

(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)/t5-,6+,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUUVDYQBLRAAC-JEAXJGTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC([C@H]1C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 91654789, comparisons with structurally or functionally related compounds are critical. The evidence highlights methodologies and criteria for such comparisons, though direct data for this compound are absent. Below is a synthesized analysis based on generalizable principles and analogous cases:

Key Comparison Criteria

Structural Similarity: Compounds with shared functional groups or backbone structures (e.g., heterocyclic rings, halogen substituents) often exhibit similar reactivity or bioactivity. For example, halogenated aromatic compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) demonstrate distinct metabolic stability compared to non-halogenated analogs due to increased lipophilicity . Structural descriptors such as topological polar surface area (TPSA), hydrogen bond donors/acceptors, and rotatable bonds influence bioavailability and target interactions .

Physicochemical Properties :

- Solubility and LogP : Compounds with higher logP values (e.g., CID 1046861-20-4, logP 2.15) tend to exhibit better membrane permeability but poorer aqueous solubility, impacting pharmacokinetics .

- Molecular Weight : Lower molecular weight compounds (e.g., <500 Da) generally have higher synthetic accessibility and better absorption profiles .

Biological Activity :

- Analogous compounds like those in the pyrazole or triazine families (e.g., 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine) often target enzymes such as kinases or cytochrome P450 isoforms, with variations in IC₅₀ values depending on substituents .

- Safety profiles (e.g., PAINS alerts, Brenk alerts) differentiate promiscuous binders from selective candidates .

Hypothetical Data Table for Comparison

Research Findings

- Synthetic Accessibility : Compounds with simpler scaffolds (e.g., pyridine derivatives) are more synthetically tractable than polycyclic systems, as seen in CAS 918538-05-3’s high synthetic accessibility score (2.07/5) .

- Toxicity: Halogenated analogs like CID 1046861-20-4 may carry higher toxicity risks (e.g., skin sensitization, H315-H319-H335 warnings) compared to non-halogenated counterparts .

- Stability : Collision-induced dissociation (CID) studies (e.g., in mass spectrometry) reveal that charged states and molecular length significantly influence fragmentation patterns, which can inform stability assessments .

Limitations and Recommendations

Prioritize experimental characterization (e.g., MS, NMR) to confirm structural and functional attributes.

Leverage computational tools (e.g., QSAR modeling, molecular docking) to predict bioactivity and toxicity.

Validate findings against structurally related compounds with known profiles .

Notes on Evidence Utilization

- The term "CID" in and refers to "chemotherapy-induced diarrhea," unrelated to PubChem identifiers.

- discusses collision-induced dissociation (CID) in mass spectrometry, a technique relevant to compound analysis but distinct from PubChem’s CID system.

- Structural comparisons in and were extrapolated to illustrate general principles due to the lack of direct data for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.